molecular formula C23H22FN7O2 B3413435 3-(3-fluorophenyl)-7-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946230-08-6

3-(3-fluorophenyl)-7-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B3413435
CAS No.: 946230-08-6
M. Wt: 447.5 g/mol
InChI Key: XDSPVLBXFCNTQW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a piperazine ring, and a triazolopyrimidine ring . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms . The triazolopyrimidine is a fused ring system containing three nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the piperazine ring can act as a bidentate ligand in coordination chemistry . The triazolopyrimidine ring might undergo electrophilic substitution reactions .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures are used as kinase inhibitors, GPCR ligands, or ion channel modulators .

Future Directions

Future research on this compound could involve elucidating its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

Properties

CAS No.

946230-08-6

Molecular Formula

C23H22FN7O2

Molecular Weight

447.5 g/mol

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C23H22FN7O2/c1-33-19-7-5-16(6-8-19)13-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)18-4-2-3-17(24)14-18/h2-8,14-15H,9-13H2,1H3

InChI Key

XDSPVLBXFCNTQW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F

Origin of Product

United States

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